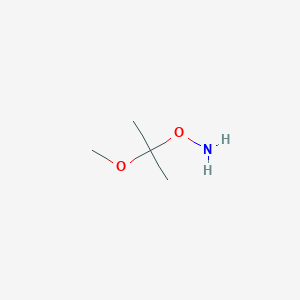

O-(2-Methoxyisopropyl)hydroxylamine

Description

The exact mass of the compound o-(2-Methoxypropan-2-yl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(2-methoxypropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-4(2,6-3)7-5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWYTJZHQIXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544877 | |

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-33-4 | |

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Methoxyisopropyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-(2-Methoxyisopropyl)hydroxylamine (CAS: 103491-33-4)

Introduction

O-(2-Methoxyisopropyl)hydroxylamine, with the CAS number 103491-33-4, is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and drug development.[1] Its unique molecular architecture allows for its incorporation into novel chemical entities to modulate their physicochemical and pharmacological properties.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its core attributes, synthesis, applications, and handling.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of this compound is paramount for its effective application in research and synthesis.

Molecular Identity

-

Systematic Name: O-(2-methoxypropan-2-yl)hydroxylamine[2][3]

-

Common Synonyms: 2-(aminooxy)-2-methoxypropane, (1-Methoxy-1-methylethoxy)amine, N-(1-Methoxy-1-methylethoxy)amine, O-(1-Methoxy-1-methylethyl)hydroxylamine[1][2]

-

Molecular Formula: C4H11NO2[1]

-

Molecular Weight: 105.14 g/mol [5][]

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound, which are critical for experimental design and execution.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [4][8] |

| Boiling Point | 73°C at 103 mmHg | [1][4][9] |

| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [1][4] |

| Refractive Index | 1.4150 to 1.4190 | [1][4] |

| pKa (Predicted) | 4.65 ± 0.70 | [1][4][8] |

| Solubility | 96 g/L in water at 25°C | [8] |

| Purity | Typically ≥95.0% (by GC) | [5][] |

Structural Rationale for Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic aminooxy group (-ONH2). The oxygen atom, being more electronegative, influences the electron density around the nitrogen, making the lone pair on the nitrogen available for nucleophilic attack. This is a key feature in its role in forming oxime ethers.

Caption: Molecular Structure of this compound

Synthesis and Manufacturing

While specific, proprietary synthesis routes are often held as trade secrets by manufacturers, general principles of hydroxylamine synthesis can be instructive. A common approach involves the O-alkylation of a protected hydroxylamine precursor, followed by deprotection.

Generalized Synthetic Pathway

A plausible, generalized synthesis could involve the following conceptual steps:

-

Protection of Hydroxylamine: To prevent undesired side reactions at the nitrogen atom, hydroxylamine is often protected. A common protecting group is the formation of a ketoxime, for example, by reacting hydroxylamine with a ketone like methyl isobutyl ketone.[10]

-

O-Alkylation: The protected hydroxylamine is then reacted with a suitable alkylating agent.

-

Deprotection: The protecting group is removed, typically under acidic conditions, to yield the final O-substituted hydroxylamine product.[11]

This multi-step process ensures regioselective alkylation on the oxygen atom.

Caption: Generalized Synthetic Workflow

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable reagent primarily due to its ability to act as a bioisosteric replacement and a modulator of pharmacokinetic properties.[1][12]

Role as a Bioisostere

In drug design, replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to optimize a lead compound. The N,N,O-trisubstituted hydroxylamine moiety, which can be formed using reagents like this compound, is explored as a bioisostere for ether and branched alkyl units.[12] This substitution can lead to:

-

Reduced Lipophilicity: Exchanging hydrocarbon moieties for a hydroxylamine unit often decreases the partition coefficient (logP), which can be beneficial for improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a drug candidate.[12]

-

Improved Metabolic Stability: The introduction of the hydroxylamine group can block sites of metabolism, leading to a longer half-life in the body.[12]

-

Enhanced Solubility and Bioavailability: Modifying lipophilicity can improve a compound's solubility, a critical factor for oral absorption and overall bioavailability.[1]

Formation of Oxime Ethers

A primary application is the reaction with aldehydes and ketones to form stable oxime ethers. This reaction is crucial for derivatizing carbonyl-containing compounds.

3.2.1. Experimental Protocol: General Oximation Reaction

This protocol outlines a general procedure for the formation of an oxime ether using this compound.

Materials:

-

Carbonyl-containing substrate (aldehyde or ketone)

-

This compound

-

Anhydrous ethanol or other suitable protic solvent

-

Pyridine or another mild base (optional, to neutralize any HCl if starting from a hydrochloride salt)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Condenser (if heating is required)

Procedure:

-

Dissolution: Dissolve the carbonyl-containing substrate (1.0 equivalent) in anhydrous ethanol in the reaction vessel.

-

Reagent Addition: Add this compound (1.1-1.5 equivalents) to the solution. If using a hydrochloride salt of the hydroxylamine, add an equivalent amount of a mild base like pyridine.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be applied to accelerate the reaction if necessary.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure oxime ether.

Causality: The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen on the electrophilic carbonyl carbon. The slightly acidic conditions often favor the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.

Caption: Experimental Workflow for Oximation

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Hazard Identification

According to GHS classifications, this compound is considered:

-

Flammable liquid and vapor (Category 3).[8]

-

Causes severe skin burns and eye damage (Category 1B).[8]

-

Causes serious eye damage (Category 1).[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][8]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][8]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][13] Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Spill Management: In case of a spill, contain the material and absorb it with an inert material. Dispose of it as hazardous waste.

Storage and Stability

-

Storage Temperature: Store in a refrigerator at 2-8°C.[9] Some suppliers recommend storage at 0-10°C.[8]

-

Inert Atmosphere: The compound is noted to be air and heat sensitive.[5][9] It is best stored under an inert atmosphere, such as argon.[9]

-

Container: Keep the container tightly closed and store it in a dry, well-ventilated place.[8]

Conclusion

This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its ability to form stable oxime ethers and serve as a bioisosteric replacement for less favorable functional groups makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful and safe application in the laboratory.

References

-

Cas 103491-33-4,this compound | lookchem. (n.d.). Retrieved from [Link]

-

This compound, 1 gram, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

-

The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - NIH. (2022). Retrieved from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]

-

What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? | ResearchGate. (2016). Retrieved from [Link]

-

CAS NO. 103491-33-4 | this compound | Catalog AG-AG003TEU. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023). Retrieved from [Link]

- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents. (n.d.).

- CN103304356A - Hydroxylamine synthesis method - Google Patents. (n.d.).

-

Oxidation of hydroxylamine by nitrous and nitric acids. Model development from first principle SCRF calculations - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. Cas 103491-33-4,this compound | lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. This compound | 103491-33-4 [amp.chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. calpaclab.com [calpaclab.com]

- 8. Page loading... [wap.guidechem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

- 11. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 12. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arctomsci.com [arctomsci.com]

O-(2-Methoxyisopropyl)hydroxylamine: An In-depth Technical Guide for Drug Development Professionals

Abstract

O-(2-Methoxyisopropyl)hydroxylamine, a key molecule in the landscape of modern medicinal chemistry, offers a unique combination of reactivity and stability, making it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of its core physical and chemical properties, detailed synthetic methodologies, and significant applications. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a senior-level resource for leveraging this compound in the synthesis of novel therapeutics, including its role in bioconjugation and prodrug design.

Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. These properties dictate its handling, storage, reactivity, and behavior in biological systems.

Physical Properties

The physical attributes of this compound are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 103491-33-4 | [1][2] |

| Molecular Formula | C₄H₁₁NO₂ | [] |

| Molecular Weight | 105.14 g/mol | [] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 73 °C at 103 mmHg | [1][2] |

| Density | ~0.947 g/cm³ (Predicted) | [1] |

| Refractive Index | ~1.4150 to 1.4190 | [1] |

| pKa | ~4.65 (Predicted) | [1] |

| Storage Temperature | Refrigerated (2-8 °C) | [4] |

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dominated by the nucleophilic nature of the hydroxylamine moiety, which is sterically shielded and electronically influenced by the adjacent 2-methoxyisopropyl group.

-

Nucleophilic Reactivity: The primary chemical utility of this compound stems from the high nucleophilicity of the nitrogen atom. It readily undergoes condensation reactions with aldehydes and ketones to form stable oxime ethers. This "click-like" reaction is highly efficient and selective, proceeding under mild conditions, which is a significant advantage in the context of complex molecule synthesis and bioconjugation.

-

Stability and Handling: this compound is a flammable liquid and can cause severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] For storage, it should be kept in a tightly sealed container under refrigeration to minimize degradation.[4]

Synthesis of this compound

The synthesis of O-alkylhydroxylamines can be achieved through several routes. A common and reliable method involves the O-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection. This approach prevents the undesired N-alkylation that can occur with free hydroxylamine.

Two-Step Synthetic Protocol

This protocol is based on well-established methods for the synthesis of O-alkylhydroxylamines, adapted for the specific preparation of this compound.

Step 1: O-Alkylation of N-Hydroxyphthalimide

The first step involves the nucleophilic substitution of a suitable alkylating agent, such as 2-bromo-2-methoxypropane, with N-hydroxyphthalimide. The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, directing the alkylation to the oxygen atom.

-

Reaction:

-

Detailed Methodology:

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature to form the potassium salt of N-hydroxyphthalimide.

-

Slowly add 2-bromo-2-methoxypropane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-Methoxyisopropoxy)phthalimide.

-

Step 2: Hydrazinolysis for Deprotection

The phthalimide protecting group is efficiently removed by treatment with hydrazine, yielding the desired this compound.

-

Reaction:

-

Detailed Methodology:

-

Dissolve the crude N-(2-Methoxyisopropoxy)phthalimide from the previous step in a solvent such as ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

A precipitate of phthalhydrazide will form. Stir the reaction for several hours to ensure complete deprotection.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Carefully concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by distillation under reduced pressure to afford pure this compound.

-

Caption: General scheme for oxime ether formation.

In the context of ADCs, a cytotoxic drug can be functionalized with a hydroxylamine moiety, such as this compound, and then conjugated to an antibody that has been engineered to contain an aldehyde or ketone handle. This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for its pharmacokinetic and pharmacodynamic properties. While specific examples utilizing this compound in publicly disclosed ADCs are not readily available, its structural class is central to this technology as described in various patents concerning ADC constructs. [5][6][7][8]

Prodrug Design

The oxime linkage can also be engineered to be cleavable under specific physiological conditions, making it a valuable tool in prodrug design. A prodrug is an inactive derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.

-

Rationale for Use: By converting a drug with poor pharmacokinetic properties (e.g., low solubility, rapid metabolism) into a prodrug using an O-alkylhydroxylamine linker, its absorption, distribution, metabolism, and excretion (ADME) profile can be significantly improved. The stability of the oxime bond can be tuned by modifying the substituents on the carbonyl and hydroxylamine components, allowing for controlled release of the drug at the target site. The use of oxime derivatives in prodrugs is a well-established strategy to enhance oral activity and duration of action.

Conclusion

This compound is a versatile and powerful reagent for researchers and professionals in drug development. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and critical role in forming stable oxime linkages, underscore its importance. The applications in bioconjugation for creating advanced therapeutics like ADCs and in the design of innovative prodrugs highlight its significant potential to contribute to the development of next-generation medicines. A comprehensive understanding of this molecule, as provided in this guide, is essential for harnessing its full capabilities in the pursuit of novel and effective therapies.

References

-

LookChem. This compound. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. The multicomponent synthesis of O‐(2‐oxy) hydroxylamine derivatives. [Link]

-

PubChem. O-[methoxy(propan-2-yl)phosphoryl]hydroxylamine. [Link]

-

PubMed Central. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. [Link]

- Google Patents.

- Google Patents. CN103304356A - Hydroxylamine synthesis method.

- Google Patents.

-

ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]

-

ChemRxiv. Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. [Link]

-

Chemical Review and Letters. Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid. [Link]

- Google Patents. US3887604A - 2-(2-Hydroxyethylamino)benzophenone oximes.

Sources

- 1. Cas 103491-33-4,this compound | lookchem [lookchem.com]

- 2. This compound | 103491-33-4 [amp.chemicalbook.com]

- 4. This compound | 103491-33-4 [sigmaaldrich.com]

- 5. WO2021198966A1 - Conjugates - Google Patents [patents.google.com]

- 6. WO2019044947A1 - Improved method for producing antibody-drug conjugate - Google Patents [patents.google.com]

- 7. WO2020184944A1 - Site-specific antibody conjugation and antibody-drug conjugate as specific example thereof - Google Patents [patents.google.com]

- 8. EP3725798A1 - Bioactive conjugate, preparation method therefor and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of O-(2-Methoxyisopropyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Utility and Risks

O-(2-Methoxyisopropyl)hydroxylamine (CAS No. 103491-33-4) is a valuable reagent in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] Its unique molecular structure allows for its incorporation into novel chemical entities, influencing their pharmacokinetic and pharmacodynamic profiles to potentially enhance therapeutic efficacy, selectivity, and safety.[1] However, the very reactivity that makes this compound a useful synthetic building block also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth examination of the safety profile of this compound, moving beyond a standard safety data sheet (SDS) to offer practical, field-proven insights for its safe handling, storage, and use in a research and development setting.

Section 1: Physicochemical and Hazardous Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards.

Physicochemical Properties

The physical characteristics of this compound are critical to its handling and storage. As a colorless, clear liquid, its volatility and other properties dictate the necessary engineering controls and personal protective equipment.[2][3]

| Property | Value | Source |

| CAS Number | 103491-33-4 | [2][3] |

| Molecular Formula | C₄H₁₁NO₂ | [][5] |

| Molecular Weight | 105.14 g/mol | [][5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 73°C @ 103 mmHg | [2][6] |

| Solubility | 96 g/L (25°C) | [3] |

| pKa | 4.65 ± 0.70 (Predicted) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards are its flammability and corrosivity.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Hazard Pictograms:

The combination of flammability and corrosivity demands a multi-faceted approach to safety, encompassing measures to prevent both fire and chemical burns.[7]

Section 2: Toxicological Profile - Acknowledging Data Gaps

Section 3: Safe Handling and Storage Protocols

The dual flammable and corrosive nature of this compound, compounded by its sensitivity to heat and air, requires stringent adherence to the following protocols.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the accumulation of flammable vapors.[8][9]

-

Ignition Source Control: Strict avoidance of ignition sources is paramount. This includes open flames, hot plates, and spark-producing equipment.[8][10] Electrical equipment used in the vicinity should be intrinsically safe.[9][11]

-

Bonding and Grounding: To prevent the buildup of static electricity, which can serve as an ignition source, proper bonding and grounding of metal containers is essential during transfer.[9][11]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin burns from the corrosive liquid. |

| Eye Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes. |

| Skin and Body Protection | A flame-resistant lab coat worn over full-length pants and closed-toe shoes. | To protect against accidental skin contact and in the event of a small fire. |

| Respiratory Protection | May be required for larger spills or in situations with inadequate ventilation. | To prevent inhalation of corrosive vapors. |

Storage Requirements

The stability of this compound is contingent on proper storage conditions.

-

Temperature: Store in a cool, well-ventilated area, away from heat sources. Refrigerated storage (2-8°C) is recommended.[3][6]

-

Atmosphere: Due to its air sensitivity, storage under an inert atmosphere (e.g., argon) is advised to prevent degradation.[6]

-

Container: Keep the container tightly closed and store in a flammable liquids storage cabinet.[12][13]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Section 4: Reactivity and Stability

While detailed reactivity studies are not widely published, the chemical nature of this compound suggests potential incompatibilities. As a hydroxylamine derivative, it may react exothermically with oxidizing agents. Its sensitivity to heat indicates a potential for thermal decomposition, although the specific products of degradation are not well-documented.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[14][15]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as outlined in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and contact emergency services.

Section 6: Experimental Workflows and Logical Relationships

Emergency Response Workflow

The following diagram illustrates the logical flow of actions in the event of an emergency involving this compound.

Caption: Workflow for emergency response to incidents.

Safe Handling and Storage Logic

This diagram illustrates the interconnectedness of procedures for the safe handling and storage of this compound.

Caption: Logic for safe handling and storage procedures.

Conclusion: A Culture of Safety

This compound is a potent tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a comprehensive and unwavering commitment to safety. While data gaps in its toxicological profile exist, its known hazards as a flammable and corrosive liquid provide a clear mandate for the rigorous application of the engineering controls, personal protective equipment, and handling procedures outlined in this guide. By fostering a culture of safety and adhering to these principles, researchers can confidently and responsibly harness the synthetic potential of this valuable compound.

References

-

How to Ensure Safe Handling & Storage of Flammable Liquids. (n.d.). Retrieved from [Link]

-

Justrite. (n.d.). YOUR GUIDE TO HANDLING FLAMMABLE LIQUIDS SAFELY. Retrieved from [Link]

-

University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

-

Emergency Procedure Guide - Corrosive Liquids. (n.d.). Retrieved from [Link]

-

Princeton University. (n.d.). Flammable Liquid Handling Precautions. Office of Environmental Health and Safety. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Use and Storage of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

-

Phoenix Fire Department. (n.d.). FLAMMABLE LIQUID INCIDENTS. Retrieved from [Link]

-

University of Illinois. (2024). Flammable Liquids. Division of Research Safety. Retrieved from [Link]

-

Storemasta. (2023). How Do You Handle Chemicals That Are Flammable and Corrosive?. Retrieved from [Link]

-

LookChem. (n.d.). Cas 103491-33-4, this compound. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 103491-33-4 [amp.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. labsolu.ca [labsolu.ca]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]

- 11. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 12. justrite.com [justrite.com]

- 13. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. trainingrpq.com.au [trainingrpq.com.au]

- 15. phoenix.gov [phoenix.gov]

solubility of O-(2-Methoxyisopropyl)hydroxylamine in organic solvents

An In-depth Technical Guide to the Solubility of O-(2-Methoxyisopropyl)hydroxylamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile synthetic intermediate with growing importance in medicinal chemistry and drug development.[1] Its utility in the synthesis of novel therapeutic agents is well-documented, where it serves as a critical building block for modifying molecular frameworks to optimize pharmacokinetic and pharmacodynamic profiles.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application in synthetic chemistry, enabling researchers to design robust reaction conditions, streamline purification processes, and ensure reproducible outcomes. This guide provides a detailed exploration of the solubility characteristics of this compound, synthesizes its known physicochemical properties, and presents a standardized protocol for its solubility determination.

Introduction to this compound

This compound, with the CAS number 103491-33-4, is an organic compound featuring a hydroxylamine moiety O-substituted with a 2-methoxyisopropyl group.[2] This unique structural arrangement, combining both polar (hydroxylamine) and non-polar (methoxyisopropyl) functionalities, imparts a distinct solubility profile that is critical for its application in organic synthesis. Its role in drug development is particularly noteworthy, where it is incorporated into new chemical entities to enhance properties such as solubility, stability, and bioavailability.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C4H11NO2 | [2] |

| Molecular Weight | 105.14 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 73°C at 103 mmHg | [1][2] |

| Density | 0.947 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Refractive Index | 1.4150 to 1.4190 | [1][2] |

| pKa | 4.65 ± 0.70 (Predicted) | [1][2] |

| Purity | Min. 95.0% (GC, T) | [3] |

Solubility Profile of this compound

The solubility of a reagent is a critical parameter in process chemistry and drug development, influencing reaction kinetics, mass transfer, and the ease of product isolation. The molecular structure of this compound, which contains both a polar hydroxylamine group capable of hydrogen bonding and a non-polar ether and isopropyl group, suggests a degree of solubility in a range of organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, a single data point indicates a solubility of 96 g/L at 25°C .[4] While the solvent is not explicitly named, the context suggests this value pertains to its solubility in water.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the hydroxylamine group of the molecule. Therefore, this compound is expected to exhibit high solubility in these solvents. The structurally related compound, hydroxylamine, is known to be soluble in lower alkanols like methanol and ethanol.[5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile): These solvents possess dipole moments and can interact with the polar regions of the molecule. Good to moderate solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar 2-methoxyisopropyl group suggests some affinity for non-polar solvents. However, the highly polar hydroxylamine functionality will likely limit its solubility in these solvents. Lower solubility is expected compared to polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are good general solvents for a wide range of organic compounds. Moderate solubility of this compound is expected in chlorinated solvents.

A summary of the predicted solubility is presented in Table 2.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen bonding with the hydroxylamine group. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Good to Moderate | Dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Good general-purpose organic solvents. |

| Non-Polar | Toluene, Hexane | Low | Limited interaction with the polar hydroxylamine group. |

Standardized Protocol for Experimental Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method is a self-validating system designed to provide accurate and reproducible results.

Experimental Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

This compound (purity ≥ 95%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

The workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of the Suspension: To a series of vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature (e.g., 25°C). Allow the suspensions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid. This step is crucial to ensure that no solid particles are transferred in the subsequent step.

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant without disturbing the solid pellet. Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] It is also sensitive to heat and air.[3][7] Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[2]

-

Storage: Store in a cool, dry place, away from heat and ignition sources.[4][7] The recommended storage temperature is between 0-10°C.[4] It should be stored under an inert atmosphere (e.g., argon).[7]

-

In case of contact: If the substance comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly in the field of drug discovery. While comprehensive quantitative solubility data in organic solvents is limited, its molecular structure suggests a favorable solubility profile in polar solvents. The standardized experimental protocol provided in this guide offers a robust framework for researchers to determine its solubility in solvents relevant to their specific applications. A thorough understanding of its solubility, combined with adherence to strict safety protocols, will enable scientists and drug development professionals to fully leverage the synthetic potential of this important compound.

References

-

Cas 103491-33-4, this compound. LookChem. [Link]

-

Methoxyamine. Wikipedia. [Link]

-

Hydroxylamine. Sciencemadness Wiki. [Link]

-

N-ISOPROPYL HYDROXYLAMINE (IPHA). Ataman Kimya. [Link]

- US4707294A - Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate.

Sources

- 1. Cas 103491-33-4,this compound | lookchem [lookchem.com]

- 2. This compound | 103491-33-4 [amp.chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 6. US4707294A - Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate - Google Patents [patents.google.com]

- 7. labsolu.ca [labsolu.ca]

A Comprehensive Technical Guide to the Stability and Storage of O-(2-Methoxyisopropyl)hydroxylamine for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, O-(2-Methoxyisopropyl)hydroxylamine stands out as a versatile building block. Its utility in creating novel chemical entities with tailored pharmacokinetic and pharmacodynamic profiles is well-recognized. However, the successful application of this reagent is intrinsically linked to a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth exploration of the chemical stability of this compound, offering field-proven insights to ensure its integrity from receipt to reaction.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 103491-33-4 | |

| Molecular Formula | C4H11NO2 | |

| Molecular Weight | 105.14 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 73 °C / 103 mmHg (lit.) | |

| Solubility | 96 g/L in water (25 °C) | |

| pKa | 4.65 ± 0.70 (Predicted) |

The Critical Nexus of Stability: Unraveling Decomposition Pathways

The stability of this compound is a multifactorial issue, with temperature, atmospheric conditions, and light all playing significant roles in its potential degradation. While specific kinetic studies on this particular molecule are not extensively available in public literature, we can infer its stability profile from the well-established chemistry of hydroxylamines and related O-alkylated derivatives.

Thermal Instability and the N-O Bond

The Achilles' heel of many hydroxylamine derivatives is the inherent weakness of the nitrogen-oxygen (N-O) bond. Thermal energy can induce homolytic cleavage of this bond, leading to the formation of radical species. For this compound, this would result in an aminyl radical and a methoxyisopropyl radical. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products and a loss of reagent purity.

It is a known characteristic of hydroxylamine itself to be unstable at room temperature. The substitution on the oxygen atom in this compound will influence this stability. The tertiary nature of the carbon atom attached to the oxygen may have a modest stabilizing effect due to steric hindrance, which can restrict the molecule's conformational flexibility and potentially increase the energy barrier for decomposition. However, it is crucial to emphasize that this is a relative stabilization, and the compound should still be considered thermally sensitive.

Oxidative Degradation: The Role of Atmospheric Oxygen

Exposure to atmospheric oxygen presents a significant threat to the stability of this compound. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation. This can lead to the formation of various oxidized species, including nitroso compounds and, upon further oxidation, nitro compounds. The presence of impurities, particularly metal ions, can catalyze these oxidative processes. Therefore, maintaining an inert atmosphere during storage and handling is a critical measure to prevent oxidative degradation. The notation that the compound is "Air Sensitive" on some supplier information underscores this vulnerability.

Hydrolytic Stability: A Point of Consideration

Given its solubility in water, the hydrolytic stability of this compound is a relevant parameter, especially if used in aqueous or protic solvents. While specific data is lacking, the N-O bond in hydroxylamines can be susceptible to hydrolysis, particularly under acidic or basic conditions. The mechanism would likely involve protonation of the nitrogen or oxygen, followed by nucleophilic attack by water. For reactions conducted in aqueous media, it is advisable to use the reagent promptly after preparing the solution and to control the pH.

Photostability: The Unseen Catalyst

While not as commonly documented for this specific compound, many organic molecules with heteroatoms and lone pairs of electrons are susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photons can provide the energy required to promote electrons to higher energy states, potentially leading to bond cleavage or the formation of reactive species. To mitigate this risk, storage in amber or opaque containers is a prudent and simple preventative measure.

Recommended Storage and Handling Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system for the storage and handling of this compound, ensuring its integrity for research and development applications.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-10 °C (Refrigerated) | To minimize thermal decomposition by reducing the kinetic energy of the molecules, thus increasing the stability of the labile N-O bond. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative degradation by excluding atmospheric oxygen, which can react with the electron-rich nitrogen atom. |

| Container | Tightly sealed, amber glass bottle | To prevent exposure to moisture and light, which can contribute to hydrolytic and photodegradation, respectively. |

| Storage Location | A well-ventilated, cool, and locked area | To ensure safety in case of accidental leakage, as the compound is flammable and corrosive. |

Decision Flowchart for Handling and Storage

Caption: Decision workflow for the proper storage and handling of this compound.

Experimental Protocol: A Practical Application

The following is a generalized, step-by-step methodology for the use of this compound in a typical synthetic transformation, incorporating the principles of stable handling.

Objective: To perform an oxime formation reaction using this compound.

Materials:

-

This compound (stored at 0-10 °C under argon)

-

Aldehyde or ketone substrate

-

Anhydrous solvent (e.g., ethanol, THF)

-

Reaction vessel with a magnetic stirrer and inert gas inlet

-

Syringes and needles for transfer

Procedure:

-

Preparation: Set up the reaction vessel under an inert atmosphere of argon or nitrogen. Ensure all glassware is dry.

-

Reagent Equilibration: Remove the sealed container of this compound from the refrigerator. Allow it to slowly warm to room temperature while still under a positive pressure of inert gas. This prevents condensation of atmospheric moisture into the cold liquid upon opening.

-

Dispensing: Once at room temperature, carefully unseal the container under a gentle stream of inert gas. Using a dry syringe, withdraw the required volume of the liquid.

-

Reaction Setup: Add the anhydrous solvent to the reaction vessel, followed by the aldehyde or ketone substrate.

-

Addition of Reagent: Slowly add the this compound to the reaction mixture via the syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction as appropriate for the specific transformation.

-

Storage of Unused Reagent: Immediately after dispensing, purge the headspace of the this compound container with inert gas, reseal it tightly, and return it to refrigerated storage.

Conclusion: A Commitment to Scientific Integrity

The successful use of this compound in research and drug development hinges on a disciplined approach to its storage and handling. By understanding its inherent chemical instabilities and adhering to the protocols outlined in this guide, scientists can ensure the purity and reactivity of this valuable reagent, thereby enhancing the reliability and reproducibility of their experimental outcomes.

References

-

LookChem. Cas 103491-33-4, this compound. Available at: [Link]

-

Alichem. CAS NO. 103491-33-4 | this compound | Catalog AG-AG003TEU. Available at: [Link]

-

Wang, Q., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 114(34), 9226–9234. Available at: [Link]

-

PubChem. Hydroxylamine. National Center for Biotechnology Information. Available at: [Link]

O-(2-Methoxyisopropyl)hydroxylamine molecular weight and formula

An In-depth Technical Guide to O-(2-Methoxyisopropyl)hydroxylamine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, also known by its systematic name O-(2-methoxypropan-2-yl)hydroxylamine, is a specialized hydroxylamine derivative that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structural arrangement, featuring a protected hydroxylamine moiety, makes it a valuable reagent for introducing specific physicochemical properties into complex organic molecules.[1] Unlike simpler hydroxylamines, the 2-methoxyisopropyl group provides steric bulk and modulates electronic effects, offering chemists a tool to fine-tune molecular characteristics such as stability, solubility, and lipophilicity.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core attributes of this compound, from its fundamental molecular properties to its practical applications and handling protocols. We will explore the causality behind its utility as a synthetic building block and provide insights into its role in the design of novel therapeutic agents.

Core Molecular and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a colorless liquid at room temperature, a physical state that lends itself well to a variety of reaction conditions.[3][4] Its key identifiers and physicochemical parameters are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO₂ | [3][5][] |

| Molecular Weight | 105.14 g/mol | [4][][7] |

| CAS Number | 103491-33-4 | [3][4][5] |

| IUPAC Name | O-(2-methoxypropan-2-yl)hydroxylamine | [5] |

| Synonyms | 2-(aminooxy)-2-methoxypropane, (1-Methoxy-1-methylethoxy)amine | [1][8] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Boiling Point | 73°C @ 103 mmHg | [1][7][8] |

| Density | ~0.95 - 0.98 g/cm³ (Predicted/Specific Gravity) | [1][4] |

| pKa (Predicted) | 4.65 ± 0.70 | [1][3] |

| Purity (Typical) | ≥95.0% | [4][5][] |

Note: Some values, such as density and pKa, are often predicted through computational models and should be considered estimates.

Synthesis and Reactivity Profile

While the primary focus for many researchers is the application of this compound, understanding its synthesis provides context for its stability and potential impurities. The synthesis of substituted hydroxylamines can be complex, often requiring multi-step procedures.[9] Though specific, proprietary synthesis routes for this commercial reagent are not always public, general methodologies for creating O-alkyl hydroxylamines often involve the N-alkylation of protected hydroxylamine precursors, such as N-hydroxyphthalimide, followed by deprotection.

The core reactivity of this compound lies in its nucleophilic amino group (-ONH₂). This functionality allows it to readily react with electrophilic carbonyl compounds—specifically aldehydes and ketones—to form stable oxime ethers. This reaction is fundamental to its utility in medicinal chemistry for several reasons:

-

Covalent Bond Formation: It allows for the stable, covalent linkage of molecular fragments under relatively mild conditions.

-

Bioisosterism: The resulting oxime ether linkage can serve as a bioisostere for other chemical groups (e.g., esters, amides), potentially improving metabolic stability or altering receptor binding interactions.[2]

-

Modulation of Properties: The incorporation of the 2-methoxyisopropyl group can significantly decrease the lipophilicity (logP) of a parent molecule, which is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

The diagram below illustrates the logical relationship between the molecule's structure and its function in drug design.

Caption: Relationship between molecular structure and drug design applications.

Applications in Drug Discovery and Development

This compound is not merely a reactant; it is a strategic tool for molecular design.[1] Its primary role is as a building block in the synthesis of new chemical entities (NCEs), where its incorporation can address common challenges in lead optimization.[1][2]

-

Improving Pharmacokinetics: Lipophilicity is a double-edged sword in drug design. While some lipophilicity is required for membrane permeability, excessive levels can lead to poor solubility, high plasma protein binding, and rapid metabolism. The N,N,O-trisubstituted hydroxylamine moiety has been shown to reduce lipophilicity (logP) in a manner similar to a tertiary amine, but without introducing the high basicity that can lead to off-target effects.[2]

-

Enhancing Metabolic Stability: The oxime ether bond formed by this reagent is generally more resistant to enzymatic cleavage (e.g., by esterases or amidases) than corresponding ester or amide bonds. This can increase the half-life of a drug candidate in the body.

-

Exploring Chemical Space: The use of less common functional groups, like substituted hydroxylamines, allows medicinal chemists to explore novel chemical space, potentially leading to new intellectual property and drug candidates with unique mechanisms of action.[9]

Experimental Protocol: Synthesis of an Oxime Ether

The following is a representative, step-by-step protocol for the reaction of this compound with a generic ketone. This protocol is illustrative; actual reaction conditions (solvent, temperature, stoichiometry) must be optimized for the specific substrate.

Objective: To synthesize an oxime ether from a ketone substrate using this compound.

Materials:

-

Ketone Substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous Ethanol (or other suitable solvent like pyridine)

-

Glacial Acetic Acid (catalytic amount, if needed)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve the ketone substrate (1.0 eq) in anhydrous ethanol.

-

Addition of Hydroxylamine: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature. Causality Note: A slight excess of the hydroxylamine ensures the complete consumption of the more valuable ketone substrate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. Expertise Insight: For less reactive ketones, adding a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, making it more electrophilic and accelerating the reaction.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted hydroxylamine and salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% ethyl acetate in hexanes) to isolate the pure oxime ether product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram visualizes this experimental workflow.

Caption: Standard experimental workflow for oxime ether synthesis.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is a flammable liquid and vapor (GHS H226).[3][8] It is corrosive and causes severe skin burns and eye damage (GHS H314, H318).[3][8]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8][10]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][7] Avoid breathing vapors or mist.[8]

-

Storage: This material is noted to be heat and air-sensitive.[4][7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerated (2-8°C), well-ventilated area.[3][7] Store locked up.[3][8]

Conclusion

This compound is a potent and versatile reagent for modern organic synthesis and drug discovery. Its ability to form stable oxime ethers while simultaneously modulating key physicochemical properties like lipophilicity makes it an invaluable tool for lead optimization. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this building block to construct novel molecules with improved pharmacokinetic profiles, contributing to the advancement of therapeutic sciences.

References

-

LookChem. Cas 103491-33-4, this compound. [Link]

-

PubChemLite. This compound (C4H11NO2). [Link]

-

MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

-

National Institutes of Health (NIH). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. [Link]

Sources

- 1. Cas 103491-33-4,this compound | lookchem [lookchem.com]

- 2. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | 103491-33-4 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of O-(2-Methoxyisopropyl)hydroxylamine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic properties of O-(2-Methoxyisopropyl)hydroxylamine, a versatile reagent in medicinal chemistry and drug development.[1] As a crucial building block in the synthesis of novel therapeutic agents, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in the field of drug development. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction to this compound

This compound (CAS No: 103491-33-4) is an organic compound with the molecular formula C₄H₁₁NO₂ and a molecular weight of approximately 105.14 g/mol .[2][3] Its structure features a hydroxylamine moiety linked to an isopropyl group bearing a methoxy substituent. This unique arrangement of functional groups makes it a valuable synthon for creating complex molecules with potential therapeutic applications.[1] Accurate spectroscopic characterization is essential for confirming its identity, purity, and for tracking its incorporation into larger molecular frameworks during synthetic processes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂ | [1][2] |

| Molecular Weight | 105.14 g/mol | [2][3] |

| Boiling Point | 73°C / 103 mmHg | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| CAS Number | 103491-33-4 | [1][2][3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule.

-

-CH₃ (isopropyl) protons: Due to the symmetry of the isopropyl group, the six protons of the two methyl groups are chemically equivalent. They are expected to appear as a singlet in the range of 1.1-1.3 ppm . The absence of adjacent protons would result in a singlet.

-

-OCH₃ (methoxy) protons: The three protons of the methoxy group are also in a unique chemical environment and are predicted to appear as a singlet, typically in the region of 3.2-3.4 ppm .

-

-NH₂ (hydroxylamine) protons: The two protons of the primary amine group are exchangeable and their chemical shift can be highly variable, depending on the solvent, concentration, and temperature. They are expected to appear as a broad singlet anywhere from 4.5 to 6.0 ppm . The signal for these protons will disappear upon the addition of D₂O, which is a key diagnostic test.[5]

Predicted ¹H NMR Data Summary:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.1 - 1.3 | Singlet | 6H | C(CH₃)₂ |

| 3.2 - 3.4 | Singlet | 3H | OCH₃ |

| 4.5 - 6.0 | Broad Singlet | 2H | NH₂ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show three signals, corresponding to the three non-equivalent carbon environments.

-

-CH₃ (isopropyl) carbons: The two methyl carbons of the isopropyl group are equivalent and will give rise to a single signal, expected around 25-30 ppm .

-

-OCH₃ (methoxy) carbon: The carbon of the methoxy group is expected to resonate in the range of 50-55 ppm .

-

Quaternary carbon: The quaternary carbon atom of the isopropyl group, bonded to two methyl groups, an oxygen, and the hydroxylamine nitrogen, is the most deshielded carbon and is predicted to appear around 75-80 ppm .

Predicted ¹³C NMR Data Summary:

| Chemical Shift (ppm) | Assignment |

| 25 - 30 | C(CH₃)₂ |

| 50 - 55 | OCH₃ |

| 75 - 80 | C(CH₃)₂ |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for nonpolar organic compounds.[6]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the liquid height is approximately 4-5 cm.[6]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

To confirm the -NH₂ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking gently, and re-acquiring the ¹H spectrum.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and ether functionalities.

Predicted IR Spectrum

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹ . These bands are typically sharper and less intense than the O-H stretching bands of alcohols.[7][8]

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to be observed in the range of 1580-1650 cm⁻¹ .[7]

-

C-O Stretching: A strong C-O stretching band, characteristic of the ether linkage, is predicted to be in the region of 1050-1150 cm⁻¹ .

-

N-H Wagging: A broad band due to N-H wagging may be present in the 665-910 cm⁻¹ region.[7]

Predicted IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H Stretch (primary amine) |

| 2850 - 3000 | Medium to Strong | C-H Stretch (aliphatic) |

| 1580 - 1650 | Medium | N-H Bend (primary amine) |

| 1050 - 1150 | Strong | C-O Stretch (ether) |

| 665 - 910 | Broad, Medium | N-H Wag |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following attenuated total reflectance (ATR) or neat sample protocol is suitable.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 105.1 .

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways. A prominent fragmentation would be the loss of a methyl group (-CH₃) to form a stable carbocation, resulting in a peak at m/z 90 . Another likely fragmentation is the cleavage of the C-O bond of the methoxy group, leading to a fragment at m/z 74 . The base peak is often the most stable fragment.

Predicted Mass Spectrometry Data:

| m/z | Predicted Adduct/Fragment |

| 106.08626 | [M+H]⁺ |

| 128.06820 | [M+Na]⁺ |

| 104.07170 | [M-H]⁻ |

| 90 | [M-CH₃]⁺ |

| 74 | [M-OCH₃]⁺ |

Predicted adduct m/z values are from PubChemLite.

Experimental Protocol for Mass Spectrometry (GC-MS)

Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS System Parameters:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is appropriate.

-

Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 250 °C at 10 °C/min) will separate the analyte from any impurities.

-

Ion Source: For electron ionization (EI), a standard 70 eV is used.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 35-200).

-

Caption: Plausible fragmentation pathways in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and drug development professionals the necessary tools to confidently work with this important synthetic building block. Adherence to these analytical methodologies will ensure the integrity and quality of research and development efforts that utilize this versatile compound.

References

-

LookChem. This compound. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

University of Calgary. IR: amines. [Link]

-

PubChemLite. This compound (C4H11NO2). [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

OpenStax. Spectroscopy of Amines. [Link]

Sources

- 1. Cas 103491-33-4,this compound | lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 103491-33-4 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

O-(2-Methoxyisopropyl)hydroxylamine: A Technical Guide for Advanced Synthesis in Drug Discovery

This guide provides an in-depth technical overview of O-(2-Methoxyisopropyl)hydroxylamine, a specialized reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic supplier information to explore its chemical rationale, applications, and the causality behind its use in forming stable oxime ethers, a critical functional group in modern pharmaceuticals.

Strategic Importance in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its primary function is to react with aldehydes and ketones to form O-alkyloximes. This moiety is of significant interest because the introduction of an oxime ether can modulate the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and bioavailability, which are critical factors for successful drug development.[1] The presence of the 2-methoxyisopropyl group can influence the pharmacokinetic and pharmacodynamic profile of the final molecule, potentially leading to improved efficacy and safety.[1]

The broader class of O-alkylhydroxylamines has been identified as a promising structural class for the development of enzyme inhibitors, demonstrating their therapeutic potential.[2][3] Their utility in constructing novel drug candidates underscores the importance of understanding the specific characteristics of derivatives like this compound.[1]

Key Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in any experimental setting. The following table summarizes the key physical, chemical, and safety data for this compound.

| Property | Value | Source |

| CAS Number | 103491-33-4 | [4] |

| Molecular Formula | C4H11NO2 | [] |

| Molecular Weight | 105.14 g/mol | [] |

| Boiling Point | 73°C / 103 mmHg | [4] |

| Purity | Typically >95.0% (GC) | |

| Appearance | Colorless to almost colorless clear liquid | |

| Storage | Refrigerated | |

| Key Hazards | Corrosive, Flammable | [4] |

| InChI Key | HAWYTJZHQIXQCP-UHFFFAOYSA-N |

The Chemistry of Oxime Ether Formation

The core utility of this compound lies in its reaction with carbonyl compounds to form a stable oxime ether linkage. This reaction is a nucleophilic addition-elimination process.

Reaction Mechanism

The formation of an oxime from a hydroxylamine and a ketone or aldehyde proceeds via a well-established two-stage mechanism.[6]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. The nitrogen atom is a better nucleophile than the oxygen atom due to its lower electronegativity.[7] This step forms a tetrahedral intermediate.

-